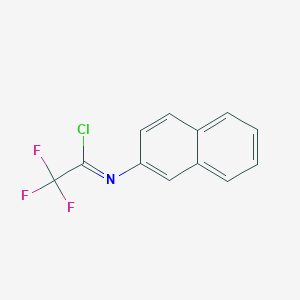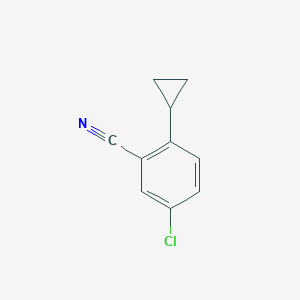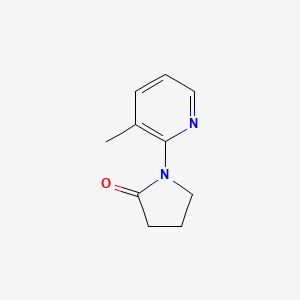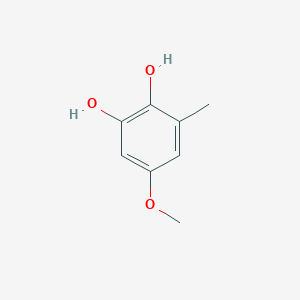
5-Methoxy-3-methyl-1,2-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-3-methyl-1,2-benzenediol: is an organic compound with the molecular formula C8H10O3 . It is a derivative of catechol, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is also known by other names such as 3-Methoxy-5-methylcatechol and 3-Methoxy-5-methyl-1,2-dihydroxybenzene .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1,2-benzenediol can be achieved through various methods. One common approach involves the methylation of 3-methylcatechol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the use of catalysts to enhance the reaction rate and selectivity. The final product is usually obtained through distillation and crystallization techniques .
化学反应分析
Types of Reactions
5-Methoxy-3-methyl-1,2-benzenediol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
5-Methoxy-3-methyl-1,2-benzenediol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in the development of pharmaceuticals.
Industry: Utilized as a stabilizer in polymer production and as an intermediate in dye synthesis.
作用机制
The mechanism of action of 5-Methoxy-3-methyl-1,2-benzenediol involves its interaction with specific molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It also targets enzymes involved in oxidative stress pathways, thereby modulating cellular responses .
相似化合物的比较
Similar Compounds
3-Methylcatechol: Lacks the methoxy group, making it less effective as an antioxidant.
4-Methylcatechol: Similar structure but with different substitution patterns, leading to varied reactivity.
Orcinol (5-Methylbenzene-1,3-diol): Different position of hydroxyl groups, affecting its chemical properties.
Uniqueness
5-Methoxy-3-methyl-1,2-benzenediol is unique due to its specific substitution pattern, which enhances its antioxidant properties and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC 名称 |
5-methoxy-3-methylbenzene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4,9-10H,1-2H3 |
InChI 键 |
YFMHMOQIRUEUHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde](/img/structure/B13694050.png)
![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
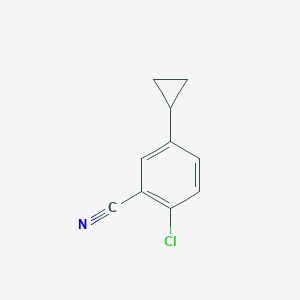
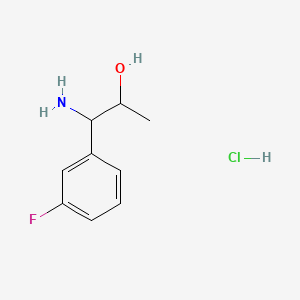
![(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)
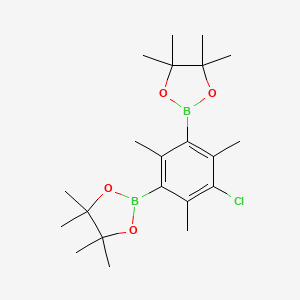
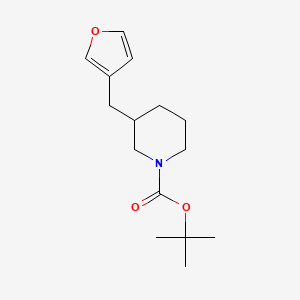

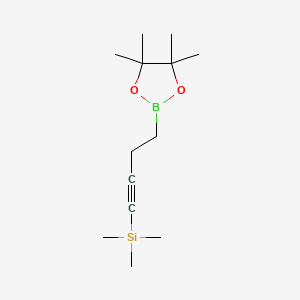
![4,4'-[[2,2'-Bithieno[3,2-b]pyridine]-7,7'-diylbis(oxy)]bis(3-fluoroaniline)](/img/structure/B13694102.png)

